molecular formula C12H13N3O2 B11878540 Ethyl 4-((1H-1,2,4-triazol-3-yl)methyl)benzoate

Ethyl 4-((1H-1,2,4-triazol-3-yl)methyl)benzoate

Cat. No.: B11878540
M. Wt: 231.25 g/mol
InChI Key: ZCBBTMZDSCEPFN-UHFFFAOYSA-N
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Description

Ethyl 4-((1H-1,2,4-triazol-3-yl)methyl)benzoate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((1H-1,2,4-triazol-3-yl)methyl)benzoate typically involves the reaction of 4-(chloromethyl)benzoic acid with 1H-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then esterified using ethanol and a catalytic amount of sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((1H-1,2,4-triazol-3-yl)methyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The benzoate group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether at reflux temperature.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide in an organic solvent.

Major Products Formed

    Oxidation: Oxidized triazole derivatives.

    Reduction: Ethyl 4-((1H-1,2,4-triazol-3-yl)methyl)benzyl alcohol.

    Substitution: Substituted benzoate derivatives with various functional groups.

Mechanism of Action

The mechanism of action of Ethyl 4-((1H-1,2,4-triazol-3-yl)methyl)benzoate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. For example, triazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-((1H-1,2,3-triazol-3-yl)methyl)benzoate
  • Methyl 4-((1H-1,2,4-triazol-3-yl)methyl)benzoate
  • Ethyl 4-((1H-1,2,4-triazol-1-yl)methyl)benzoate

Uniqueness

This compound is unique due to its specific substitution pattern on the triazole ring, which can influence its chemical reactivity and biological activity. The presence of the ethyl ester group also imparts distinct physicochemical properties, making it suitable for various applications in medicinal and materials chemistry .

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

ethyl 4-(1H-1,2,4-triazol-5-ylmethyl)benzoate

InChI

InChI=1S/C12H13N3O2/c1-2-17-12(16)10-5-3-9(4-6-10)7-11-13-8-14-15-11/h3-6,8H,2,7H2,1H3,(H,13,14,15)

InChI Key

ZCBBTMZDSCEPFN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CC2=NC=NN2

Origin of Product

United States

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